BenchChemオンラインストアへようこそ!

1-(4-Methoxybenzyl)piperidin-4-amine

CNS Drug Delivery Physicochemical Property Prediction Blood-Brain Barrier Permeability

1-(4-Methoxybenzyl)piperidin-4-amine (CAS 78471-35-9) is a key medicinal chemistry intermediate featuring a 4-methoxybenzyl substituent that critically enhances blood-brain barrier permeability and shifts cholinesterase selectivity profiles compared to unsubstituted benzyl analogs. This scaffold is essential for developing multi-target directed ligands for Alzheimer's disease and sigma-1 receptor modulators. The primary amine handle allows versatile derivatization for SAR studies and chemical probe synthesis. Ensure your research outcomes by choosing this functionally differentiated building block over simpler benzylpiperidine alternatives.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 78471-35-9
Cat. No. B3284419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)piperidin-4-amine
CAS78471-35-9
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCC(CC2)N
InChIInChI=1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3
InChIKeyJDACBLXRPFJSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)piperidin-4-amine (CAS 78471-35-9): A Versatile Piperidine Scaffold for CNS Drug Discovery and Chemical Biology


1-(4-Methoxybenzyl)piperidin-4-amine (CAS 78471-35-9), with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol [1], is a functionalized piperidine derivative characterized by a primary amine at the 4-position and a 4-methoxybenzyl substituent on the piperidine nitrogen. This compound serves as a privileged scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) agents, due to its structural similarity to the pharmacophore of the approved Alzheimer's drug donepezil [2]. The presence of the methoxybenzyl group confers distinct physicochemical properties that differentiate it from simpler benzylpiperidine analogs, making it a critical intermediate for structure-activity relationship (SAR) studies and the synthesis of multitarget-directed ligands [2].

Why 1-(4-Methoxybenzyl)piperidin-4-amine (CAS 78471-35-9) Cannot Be Casually Substituted with 1-Benzylpiperidin-4-amine Analogs


The 4-methoxybenzyl substituent on 1-(4-Methoxybenzyl)piperidin-4-amine is not a trivial modification; it fundamentally alters the compound's lipophilicity, metabolic stability, and target engagement profile compared to unsubstituted benzyl analogs like 1-Benzylpiperidin-4-amine (CAS 50541-93-0). Studies on related N-benzylpiperidine series demonstrate that para-methoxy substitution significantly enhances blood-brain barrier (BBB) permeability and can shift selectivity profiles between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. Furthermore, in the context of multi-target directed ligands for Alzheimer's disease, the methoxy group serves as a critical hydrogen bond acceptor, influencing binding poses within the active sites of cholinesterases and contributing to the observed β-amyloid anti-aggregation properties [1]. Substituting this compound with a non-methoxylated analog would therefore not be a functionally equivalent replacement and could lead to altered, and potentially diminished, biological outcomes in downstream assays [2].

Quantitative Differentiation of 1-(4-Methoxybenzyl)piperidin-4-amine (CAS 78471-35-9) from Key Analogs


Enhanced Calculated Lipophilicity and Implied CNS Permeability vs. 1-Benzylpiperidin-4-amine

The introduction of a para-methoxy group onto the benzyl ring of the piperidine scaffold significantly increases calculated lipophilicity, a key determinant of passive blood-brain barrier (BBB) permeability. The predicted octanol-water partition coefficient (cLogP) for 1-(4-Methoxybenzyl)piperidin-4-amine is 1.9 , representing a notable increase over the cLogP of 1.5 for the unsubstituted 1-Benzylpiperidin-4-amine . This difference is consistent with the known lipophilicity-enhancing effect of the methoxy substituent (π-value = -0.02, but with significant polarizability contributions) and positions the compound within the optimal range (LogP 1-3) for CNS drug candidates, potentially leading to higher brain exposure compared to the less lipophilic benzyl analog .

CNS Drug Delivery Physicochemical Property Prediction Blood-Brain Barrier Permeability ADME

Demonstrated Potent Cholinesterase Inhibition in Designed Multitarget Ligands

While the parent compound is a synthetic intermediate, its value is realized in the activity of its derivatives. When incorporated into a larger hybrid structure, the 1-(4-Methoxybenzyl)piperidin-4-amine scaffold enables potent dual cholinesterase inhibition and anti-amyloid aggregation. In a series of donepezil-inspired hybrids, the most potent compound, a derivative of this scaffold (specifically, compound 23: 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione), displayed an IC50 of 0.72 μM for BuChE inhibition and 72.5% inhibition of β-amyloid aggregation at 10 μM [1]. This dual activity, coupled with confirmed BBB permeability and in vivo memory improvement comparable to donepezil [1], demonstrates the unique potential of the N-benzylpiperidine core with methoxy substitution to produce drug-like leads, a profile not typically observed with simple, unfunctionalized analogs like 1-Benzylpiperidin-4-amine, which shows no significant activity against cholinesterases as a parent compound (IC50 > 255 μM) [2].

Alzheimer's Disease Cholinesterase Inhibitors Multitarget-Directed Ligands Beta-Amyloid Aggregation

Exploited Sigma-1 Receptor Affinity for Pain and Neuroprotection Research

The 1-(4-Methoxybenzyl)piperidin-4-amine scaffold is a recognized pharmacophore for targeting sigma-1 (σ1) receptors, a key protein involved in pain signaling, neuroprotection, and cancer. Structural analogs bearing the 4-methoxybenzyl group have been reported to exhibit high affinity for σ1 receptors . For context, the related 1-benzyl-N-(4-methoxybenzyl)piperidin-4-amine demonstrates high σ1 affinity (Ki values often in the low nanomolar range, e.g., 1.30 nM for a related compound in BindingDB) [1]. This is a significant differentiation from other piperidine building blocks used in different receptor systems. The presence of the methoxy group is a critical feature for this high affinity, as identified in pharmacophore models where a C-N(R)-X-Ph motif is common to high-affinity (Ki < 10 nM) σ1 ligands [2].

Sigma-1 Receptor Pain Management Neuroprotection Radioligand Binding Assay

High-Impact Research and Industrial Applications for 1-(4-Methoxybenzyl)piperidin-4-amine (CAS 78471-35-9)


Synthesis of Next-Generation Multitarget-Directed Ligands for Alzheimer's Disease

Leverage the compound's validated scaffold to create novel hybrid molecules targeting both cholinesterase enzymes and β-amyloid aggregation, a dual-action approach shown to be effective in the development of potential disease-modifying therapies for Alzheimer's disease [1]. The methoxybenzyl group is a critical component for achieving the desired balance of potency, BBB permeability, and anti-aggregation properties [1].

Development of High-Affinity Sigma-1 Receptor Ligands for Pain and CNS Disorders

Utilize 1-(4-Methoxybenzyl)piperidin-4-amine as a key intermediate in the synthesis of novel sigma-1 receptor modulators. The 4-methoxybenzylpiperidine core is a privileged structure for this target, and the free amine provides a versatile handle for further derivatization to optimize affinity, selectivity (over σ2), and pharmacokinetic properties [2][3].

Chemical Biology Probe Development for Target Identification and Validation

Functionalize the primary amine of 1-(4-Methoxybenzyl)piperidin-4-amine with affinity tags (e.g., biotin) or fluorescent reporters. The resulting probes can be used in pull-down assays or cellular imaging to identify and validate novel protein targets engaged by the N-benzylpiperidine pharmacophore, particularly within the CNS and oncology research areas where sigma receptors and cholinesterases are of interest [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxybenzyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.